molecular formula C8H18O2 B1605186 1-Butoxy-2-ethoxyethane CAS No. 4413-13-2

1-Butoxy-2-ethoxyethane

Cat. No.: B1605186
CAS No.: 4413-13-2
M. Wt: 146.23 g/mol
InChI Key: ZWPUOFSQNASCII-UHFFFAOYSA-N
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Description

Historical Context and Significance of Ethers in Organic Chemistry

Ethers, a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), hold a significant place in the history and development of organic chemistry. numberanalytics.comteachy.app Their story begins with compounds like diethyl ether, which was prepared as early as 1275 and famously demonstrated as a surgical anesthetic in the mid-19th century, revolutionizing medical procedures. teachy.appyale.edu This early application highlighted the unique properties of ethers, particularly their volatility and physiological effects.

Beyond their use in medicine, the significance of ethers in organic chemistry stems from their relative chemical stability and excellent solvent properties. numberanalytics.comsolubilityofthings.com Unlike more reactive functional groups, the ether linkage is generally resistant to many common reagents, making ethers ideal solvents for a wide range of organic reactions. numberanalytics.com Their ability to dissolve a broad spectrum of non-polar and moderately polar compounds has made them indispensable in both laboratory-scale synthesis and industrial processes. solubilityofthings.com Ethers are also found in numerous natural products and serve as crucial intermediates in the synthesis of more complex molecules. numberanalytics.com The ether functional group is a common feature in many biologically active compounds, where it can influence properties such as solubility, stability, and the ability to cross biological membranes. numberanalytics.comnumberanalytics.com

Research Trajectory and Evolution of Studies on 1-Butoxy-2-ethoxyethane

The study of this compound (CAS 4413-13-2), a member of the glycol ether family, reflects a broader scientific interest in understanding the physical and chemical properties of ethers with more complex structures. Early research, dating back to the mid-20th century, focused on the fundamental synthesis and characterization of such compounds. For instance, methods for the synthesis of vinyl and allyl ethers of alkoxyethanols were explored in the 1960s. nist.gov

Subsequent research in the 1970s delved into the physicochemical properties of 1,2-disubstituted ethylene (B1197577) glycol derivatives, including this compound. nist.gov Studies from this period provided foundational data on properties like enthalpies of vaporization and normal boiling points. nist.gov This data was crucial for establishing structure-property relationships within this class of ethers. The evolution of analytical techniques has since allowed for more precise characterization, with modern databases like the NIST Chemistry WebBook and PubChem compiling spectral and thermodynamic data. nist.govnih.govnist.gov Contemporary interest in this compound is often related to its potential applications as a solvent and its role in theoretical modeling of chemical properties, such as vapor pressure prediction using group contribution methods. scispace.comcore.ac.uk

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound primarily focuses on its chemical and physical properties to support its application in various scientific and industrial fields. A key objective is the detailed characterization of its properties as a solvent. Its structure, featuring both hydrophilic ether linkages and a hydrophobic butyl group, imparts specific solvency characteristics that are of research interest.

A significant area of study involves the precise measurement and prediction of its thermodynamic and physical properties. This includes determining values for boiling point, vapor pressure, enthalpy of vaporization, and density. nist.govchemeo.com This data is not only fundamentally important for chemical engineering applications but also serves as a valuable dataset for developing and validating computational chemistry models. For example, methods like the SIMPOL.1 group contribution method use data from compounds like this compound to predict the vapor pressures of complex organic molecules. scispace.comcore.ac.uk The study of its spectral properties, including NMR and IR spectroscopy, further aids in its identification and structural elucidation. nih.gov

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₁₈O₂ nih.govnist.gov
Molecular Weight 146.23 g/mol nih.gov
CAS Registry Number 4413-13-2 nih.govnist.gov
Normal Boiling Point 431 K - 437.05 K nist.gov
XLogP3 1.6 nih.gov

Thermodynamic Properties of this compound

Property Value Units Source
Enthalpy of Vaporization (ΔvapH°) 50.9 ± 0.1 kJ/mol nist.gov
Enthalpy of Fusion (ΔfusH°) Data not available kJ/mol chemeo.com
Standard Gibbs Free Energy of Formation (ΔfG°) Data not available kJ/mol chemeo.com
Ideal Gas Heat Capacity (Cp,gas) Data not available J/mol×K chemeo.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-ethoxyethoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-3-5-6-10-8-7-9-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPUOFSQNASCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196050
Record name Ethane, 1-butoxy-2-ethoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4413-13-2
Record name 1-Butoxy-2-ethoxyethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4413-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 1-butoxy-2-ethoxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1-butoxy-2-ethoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 1 Butoxy 2 Ethoxyethane

Oxidative Degradation Pathways

The oxidative degradation of 1-Butoxy-2-ethoxyethane is a critical aspect of its environmental fate and chemical reactivity. These pathways primarily involve reactions with atmospheric oxidants and the formation of peroxide derivatives upon exposure to air.

In the troposphere, the dominant degradation pathway for glycol ethers like this compound is initiated by gas-phase reactions with hydroxyl (OH) radicals. researchgate.net The photo-oxidation process begins with the abstraction of a hydrogen atom from the carbon backbone of the molecule by an OH radical. This reaction is a key factor in determining the atmospheric lifetime of the compound. researchgate.netresearchgate.net

For this compound (CH₃CH₂CH₂CH₂OCH₂CH₂OCH₂CH₃), hydrogen abstraction can occur at several positions. However, studies on similar glycol ethers indicate that the most favorable sites for H-atom abstraction are the methylene (B1212753) (-CH₂-) groups located adjacent (in the α-position) to the ether oxygen atoms due to the activating effect of the oxygen. researchgate.netresearchgate.net

The generalized mechanism proceeds as follows:

Initiation: An OH radical abstracts a hydrogen atom, forming a carbon-centered radical and a water molecule.

R-H + •OH → R• + H₂O

Propagation: The resulting alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•).

R• + O₂ → RO₂•

Further Reactions: The peroxy radical can then undergo several reactions, including reacting with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂).

RO₂• + NO → RO• + NO₂

The subsequent reactions of the alkoxy radical are crucial in determining the final oxidation products. researchgate.netnih.gov The atmospheric photo-oxidation of glycol ethers is recognized as a potential source of highly oxygenated organic molecules (HOMs), which are precursors to secondary organic aerosols (SOAs). nih.gov

Table 1: Key Steps in the Atmospheric Photo-oxidation of this compound

Step Reactants Products Description
Initiation This compound, OH radical Carbon-centered radical, Water H-atom abstraction by hydroxyl radical. researchgate.net
Propagation Carbon-centered radical, O₂ Peroxy radical (RO₂•) Rapid addition of molecular oxygen.
Alkoxy Radical Formation Peroxy radical (RO₂•), NO Alkoxy radical (RO•), NO₂ Reaction with nitric oxide. researchgate.net

Like other ethers, particularly those with primary and secondary alkyl groups, this compound is susceptible to autoxidation, a process that forms explosive peroxides upon exposure to atmospheric oxygen. jove.comosu.eduutexas.edu This slow oxidation reaction is promoted by light and heat and can lead to the accumulation of dangerous levels of peroxides in stored containers. osu.eduwashington.edued.ac.uk

The mechanism of peroxide formation is a free-radical chain reaction: jove.com

Initiation: A radical initiator (which can be formed by UV light or other processes) abstracts a hydrogen atom from a carbon adjacent to one of the ether oxygens. This is the most likely position due to the stability of the resulting carbon radical.

Propagation:

The carbon radical reacts with molecular oxygen (O₂) to form a peroxy radical. jove.com

This peroxy radical then abstracts a hydrogen atom from another molecule of the ether, forming a hydroperoxide and a new carbon radical, which continues the chain. jove.com

Termination: The reaction chain is terminated when two radicals combine.

The primary products of this process are hydroperoxides and dialkyl peroxides. jove.com These peroxides are unstable and can decompose violently when subjected to heat, friction, or mechanical shock. utexas.edued.ac.uk The concentration of these peroxides can increase over time, especially upon evaporation of the ether. ed.ac.uk

Table 2: Autoxidation Mechanism of Ethers

Step Description General Reaction
Initiation Formation of a carbon radical at the α-position to the ether oxygen. R-H + Initiator → R•
Propagation Step 1 The carbon radical reacts with O₂. R• + O₂ → ROO•
Propagation Step 2 The peroxy radical abstracts H from another ether molecule. ROO• + R-H → ROOH + R•
Overall The sum of the propagation steps shows the formation of hydroperoxide. R-H + O₂ → ROOH

Hydrolytic Stability and Cleavage Reactions

Ethers are generally characterized by their high hydrolytic stability; they are resistant to cleavage by water under neutral or basic conditions. vulcanchem.com However, the ether linkage in this compound can be cleaved under strongly acidic conditions, typically by reaction with concentrated hydrogen halides such as hydrogen bromide (HBr) or hydrogen iodide (HI). pressbooks.pubbyjus.com Hydrogen chloride (HCl) is generally not effective. pressbooks.pub

This acid-catalyzed cleavage is a nucleophilic substitution reaction. The mechanism depends on the structure of the alkyl groups attached to the ether oxygen. pressbooks.pub For this compound, which has primary and secondary alkyl groups, the reaction proceeds via an Sₙ2 mechanism. pressbooks.pub

The reaction involves two main steps:

Protonation of the Ether Oxygen: The strong acid protonates the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). byjus.comlibretexts.org

Nucleophilic Attack: The halide ion (Br⁻ or I⁻), a strong nucleophile, attacks one of the adjacent electrophilic carbon atoms, displacing the alcohol. The attack occurs at the less sterically hindered carbon atom. pressbooks.pub

In the case of this compound reacting with excess HI, the initial products would be an alcohol and an alkyl iodide. The alcohol can then react further with HI to form a second molecule of alkyl iodide and water. byjus.comlibretexts.org

Radical-Mediated Reactions and Intermediate Species

Radical-mediated reactions are central to the degradation and reactivity of this compound, particularly in atmospheric chemistry and autoxidation processes. researchgate.netjove.com The key intermediates in these reactions are carbon-centered radicals and alkoxy radicals.

As discussed in Section 3.1.1, the reaction with OH radicals in the atmosphere generates a carbon-centered radical. Similarly, the initiation step of peroxide formation involves the creation of a carbon-centered radical at a position alpha to an ether oxygen. jove.com These radical intermediates are highly reactive and drive the subsequent chemical transformations.

Alkoxy radicals (RO•) are pivotal intermediates in the atmospheric oxidation of volatile organic compounds (VOCs) like this compound. researchgate.netresearchgate.net They are typically formed from the reaction of peroxy radicals (RO₂•) with NO. researchgate.net

Once formed, an alkoxy radical derived from this compound can undergo one of several competing reactions: researchgate.netcaltech.edu

Reaction with O₂: The radical can react with molecular oxygen via α-hydrogen abstraction to form a carbonyl compound (an aldehyde or ketone) and a hydroperoxyl radical (HO₂). caltech.edu

Decomposition (β-Scission): The radical can undergo unimolecular dissociation by the cleavage of a carbon-carbon bond at the β-position relative to the oxygen atom. This results in the formation of a carbonyl compound and an alkyl radical.

Isomerization: The radical can undergo a unimolecular 1,5-hydrogen shift, where a hydrogen atom from a carbon atom five positions away is transferred to the oxygen atom via a cyclic six-membered transition state. This produces a hydroxy-substituted alkyl radical. caltech.edu

The relative importance of these pathways depends on the specific structure of the alkoxy radical, temperature, and atmospheric conditions. researchgate.netcaltech.edu For example, studies on the n-butoxy radical show that isomerization and reaction with O₂ are the dominant fates under typical atmospheric conditions. caltech.edursc.org The decomposition pathway becomes more significant for certain structural motifs. rsc.org

Table 3: Potential Fates of an Alkoxy Radical Derived from this compound

Reaction Pathway Description General Products
Reaction with O₂ Abstraction of an α-hydrogen by O₂. caltech.edu Carbonyl compound + HO₂•
Decomposition (β-Scission) Cleavage of a C-C bond beta to the radical oxygen. Carbonyl compound + Alkyl radical
Isomerization Intramolecular 1,5-hydrogen shift. caltech.edu Hydroxy-substituted alkyl radical

Hydrogen Atom Abstraction Kinetics

The reactivity of the C-H bonds is significantly influenced by the presence of adjacent oxygen atoms in the ether linkages. The -O-CH2- groups are activated, making their hydrogen atoms more susceptible to abstraction compared to C-H bonds in simple alkanes. researchgate.net For glycol ethers, the majority of the reactions involve H-atom abstraction from the CH2 groups adjacent to an ether linkage. nih.govacs.orgresearchgate.net

Given the structure of this compound (CH₃CH₂CH₂CH₂OCH₂CH₂OCH₂CH₃), the most likely sites for hydrogen abstraction are the methylene hydrogens adjacent to the ether oxygens.

Kinetic data for diethylene glycol n-butyl ether [CH₃CH₂CH₂CH₂OCH₂CH₂OCH₂CH₂OH], a structurally analogous compound, can be used to estimate the reactivity of this compound. A study using a relative rate method determined the gas-phase reaction rate constant for diethylene glycol n-butyl ether with the OH radical at 296 ± 2 K. nih.govacs.orgresearchgate.net

Table 1: Rate Constant for the Gas-Phase Reaction of OH Radical with a Structurally Similar Glycol Ether

Compound Rate Constant (k_OH) at 296 ± 2 K (cm³ molecule⁻¹ s⁻¹)
Diethylene glycol n-butyl ether (7.44 ± 0.94) x 10⁻¹¹

Source: Aschmann et al., 2001 nih.govacs.orgresearchgate.net

The high value of this rate constant indicates a rapid reaction, leading to a short atmospheric lifetime for such compounds. The primary attack by hydroxyl radicals is expected to occur at the hydrogen atoms bonded to carbon atoms adjacent to the oxygen atom in the ether group, which leads to the formation of alkyl radicals. researchgate.net This initial abstraction is the rate-determining step for a cascade of subsequent reactions, particularly in atmospheric chemistry.

Thermal Decomposition Characteristics and Products

Information specifically detailing the thermal decomposition products of this compound is limited. However, data from the National Institute of Standards and Technology (NIST) indicates that the compound undergoes decomposition at its boiling point of approximately 437 K (164 °C). nist.gov The thermal degradation of analogous glycol ethers has been studied, providing a framework for predicting the decomposition behavior of this compound. atamanchemicals.comrsc.orgmeglobal.biz

The thermal decomposition of ethers can proceed through various mechanisms, including free radical chain reactions and molecular rearrangements. dtic.miljcsp.org.pk For long-chain ethers and glycol ethers, the degradation is often initiated by the homolytic cleavage of C-O or C-C bonds at elevated temperatures. researchgate.net

Studies on diethylene glycol and its derivatives suggest that their decomposition products can include aldehydes, ketones, and organic acids. atamanchemicals.commeglobal.biz For instance, the pyrolysis of ethylene (B1197577) glycol vinyl ether, which also contains ether and glycol functionalities, was found to proceed through both a molecular H-atom transfer and a dominant radical channel involving C-O bond fission. rsc.org

The thermal degradation of poly(ethylene glycol), a polymer composed of repeating ether units, is initiated by the cleavage of C-O bonds, followed by C-C bond scission at higher temperatures, leading to a variety of smaller oxygenated products. researchgate.net A study on the thermal behavior of diethylene glycol monoethers (including the n-butyl ether) in an inert atmosphere has also been conducted, indicating a complex decomposition process. iaea.org

Based on these related studies, the thermal decomposition of this compound likely involves the following pathways:

C-O Bond Scission: Cleavage of the ether linkages to form various alkyl and alkoxy radicals.

C-C Bond Scission: Fragmentation of the butyl and ethyl chains.

Hydrogen Abstraction: Intramolecular or intermolecular hydrogen transfer reactions.

These initial steps would lead to a complex mixture of smaller, more volatile products.

Table 2: Likely and Observed Thermal Decomposition Products of Structurally Related Glycol Ethers

Compound Family Likely/Observed Products Decomposition Conditions
Diethylene Glycol Ethers Aldehydes, Ketones, Organic Acids Elevated temperatures atamanchemicals.commeglobal.biz
Vinyl Ethers Acetone, 1-Butene (from 2-butoxypropene) 640-680 K jcsp.org.pk
Ethylene Glycol Vinyl Ether Vinyloxy and hydroxyethyl (B10761427) radicals, Acetaldehyde 1200-1800 K rsc.org

Given its structure, the thermal decomposition of this compound can be expected to produce a mixture of compounds such as acetaldehyde, butanal, ethanol, butanol, and various smaller alkanes and alkenes through complex radical-mediated pathways.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Acetaldehyde
Acetone
1-Butene
Butanal
Butanol
Diethylene glycol n-butyl ether
Ethanol
Ethylene glycol vinyl ether
Hydroxyl radical
Poly(ethylene glycol)

Applications and Functional Roles of 1 Butoxy 2 Ethoxyethane in Advanced Systems

Solvent Applications in Specialty Chemical Manufacturing

As a solvent, 1-Butoxy-2-ethoxyethane is prized for its high boiling point and low volatility, which are critical for processes requiring slow evaporation. This characteristic is particularly beneficial in the manufacturing of specialty chemicals where controlled drying times are essential for product performance.

In many formulations, this compound is used as a co-solvent. The behavior of non-electrolyte solutions is crucial for applications in heat transfer, mass transfer, and chemical separation. researchgate.net Studies on the thermophysical properties of binary mixtures, such as those containing esters and alkoxyethanols like 2-butoxyethanol (B58217), provide insights into molecular interactions. researchgate.net Alkoxyethanols, with their ether and hydroxyl groups, can act as both proton acceptors and donors, influencing the properties of the mixture. researchgate.net The study of excess properties like excess molar volume and excess viscosity in these mixtures helps in understanding the nature of molecular interactions between the component liquids. researchgate.net

The molecular structure of this compound, featuring both ether linkages and alkyl chains, allows it to dissolve a wide range of organic and polymeric substances. solubilityofthings.com Its ether functionalities contribute to its ability to act as a solvent in various chemical reactions. solubilityofthings.com The solubility of polymers is a complex function of several factors, including the molecular weight and crystallinity of the polymer, as well as the temperature. sigmaaldrich.com The selection of an appropriate solvent system is critical for dissolving polymers, a process that can sometimes require heating. sigmaaldrich.com For instance, while some polymers readily dissolve, others may only swell in the presence of a solvent. sigmaaldrich.com The compatibility between a polymer and a solvent can be predicted by comparing their solubility parameters. sigmaaldrich.com

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₈H₁₈O₂
Molecular Weight 146.23 g/mol nih.gov
Boiling Point 431.00 K to 437.05 K chemeo.com
CAS Number 4413-13-2 nist.govnist.govnist.gov
Enthalpy of Vaporization 50.90 to 50.94 kJ/mol chemeo.com

Formulation Chemistry

In formulation chemistry, this compound serves multiple functions, contributing to the stability and performance of the final product.

One of the primary applications of this compound and similar glycol ethers is as a coalescing agent in waterborne paints and coatings. google.com Coalescing agents are slow-evaporating solvents that temporarily reduce the glass transition temperature (Tg) of latex particles, allowing them to fuse together and form a continuous, uniform film as the coating dries. google.comspecialchem.com This process is essential for achieving desired coating properties such as durability and appearance. google.com The effectiveness of a coalescing agent is influenced by its low water solubility and good hydrolytic stability. google.com Coalescing agents are typically used in concentrations ranging from 0.1% to 10% of the paint formulation. google.com

Glycol ethers, including compounds structurally related to this compound, are utilized in the formulation of inks and cleaning products. industrialchemicals.gov.augoogle.com In inks, these solvents help to dissolve resins and dyes, control viscosity, and influence drying time. industrialchemicals.gov.au In cleaning formulations, their ability to dissolve oils and greases makes them effective components in a variety of all-purpose, glass, and hard-surface cleaners. who.int

Certain glycol ether derivatives can also function as plasticizers in the plastics industry. knowde.com Plasticizers are additives that increase the flexibility and durability of a material. While not its primary role, the solvent properties of this compound are indicative of the broader utility of this class of chemicals in modifying the physical properties of polymers.

Biogenic Occurrence and Phytochemical Context

While primarily known as a synthetic solvent, the biogenic presence of related isomers of this compound has been documented in specific plant species, placing it within a phytochemical context.

Ecological Significance of Biogenic Presence

The ecological role of this compound or its isomers in the plants where they are found has not been detailed in the available scientific literature. The function of many secondary metabolites in plants can range from defense against herbivores and pathogens to acting as signaling molecules or attractants for pollinators. However, the specific ecological contribution of biogenic tert-butoxy (B1229062) 2 ethoxyethane in Araucaria columnaris is currently undetermined. researchgate.netnih.gov

Contributions to Aroma and Flavor Profiles

Volatile organic compounds, including ethers, play a crucial role in defining the sensory characteristics of fermented products. While direct data for this compound is scarce, research on a closely related isomer, 1-butoxy-1-ethoxyethane (B1218688), highlights its potential as a flavor contributor.

In a study on the use of wild yeasts in winemaking, the compound 1-butoxy-1-ethoxyethane was positively correlated with a "fruity aroma" in wine fermented with the yeast strain Pichia kudriavzevii SM192402. psu.edu This research was part of an effort to characterize how different yeast populations can influence the final flavor complexity of wine. psu.edu The formation of such compounds during fermentation is a complex process, often involving the metabolism of amino acids and sugars by yeast, which produces a variety of higher alcohols and esters that constitute the final flavor profile. psu.eduencyclopedia.pub The presence of specific ethers like 1-butoxy-1-ethoxyethane can thus be an indicator of the metabolic activity of certain yeast strains and a direct contributor to the desirable aromatic qualities of the final product. psu.edu

Presence in Waste Streams and Implications for Material Recycling

As a member of the glycol ether family, this compound and its isomers are associated with various industrial applications, leading to their potential release into the environment through waste streams. atamanchemicals.com The production and use of related glycol ethers as high-boiling point solvents for resins, lacquers, and in organic synthesis can result in their environmental release. atamanchemicals.com

Specifically, related compounds have been qualitatively identified in drinking water and in leachates from landfills, indicating their mobility and persistence in the environment. atamanchemicals.com The U.S. Environmental Protection Agency (EPA) includes "1-tert-Butoxy-2-ethoxyethane" in its list of toxic chemicals under the glycol ethers category. epa.gov Facilities that must report their releases of these chemicals include those regulated under the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management, directly linking this class of compounds to industrial waste streams. epa.gov

The presence of solvents like this compound in waste presents challenges and opportunities for material recycling. Solvent recovery is a critical aspect of sustainable industrial chemistry. scribd.com Technologies such as fractional distillation are employed to separate solvents from residues and other impurities, allowing them to be purified and reused. The economic and environmental viability of such recovery processes depends on the concentration of the solvent in the waste stream, the presence of other contaminants, and the required purity of the recovered solvent. scribd.com For glycol ethers, their high boiling points may influence the choice and efficiency of the recovery method. atamanchemicals.com

Environmental Fate, Ecotoxicology Methodology , and Degradation of 1 Butoxy 2 Ethoxyethane

Environmental Distribution and Partitioning Behavior

1-Butoxy-2-ethoxyethane, also known as diethylene glycol ethyl butyl ether, is a chemical compound whose environmental distribution is governed by its physicochemical properties. When released into the environment, its partitioning between air, water, soil, and sediment can be predicted by key parameters such as its octanol-water partition coefficient (log Kow), soil organic carbon-water (B12546825) partitioning coefficient (Koc), and Henry's Law constant.

Based on its chemical structure, this compound is expected to have a relatively low potential for bioaccumulation in organisms. santos.com Its miscibility with water suggests that volatilization from aquatic environments is not a primary fate process. who.int In soil, it is anticipated to have low adsorption to soil organic matter, indicating a potential for leaching into groundwater. santos.com

Table 1: Physicochemical and Partitioning Properties of this compound and Related Glycol Ethers

Property This compound (Predicted/Estimated) Diethylene Glycol Monobutyl Ether (Experimental) 2-Butoxyethanol (B58217) (Experimental)
Log Kow (Octanol-Water Partition Coefficient) 1.4 1.0 0.81
Koc (Soil Organic Carbon-Water Partitioning Coefficient) (L/kg) 10 4.387 - 10 67
Henry's Law Constant (atm-m³/mol) Data not available 1.2 x 10⁻⁸ 1.6 x 10⁻⁷
Water Solubility Miscible Soluble Miscible

Note: Data for this compound is largely estimated due to a lack of direct experimental studies. Values for related, more studied glycol ethers are provided for comparison.

Biodegradation Studies

The biodegradation of glycol ethers, including compounds structurally similar to this compound, has been the subject of various scientific investigations. These studies provide insights into the potential metabolic pathways and microbial communities involved in the environmental breakdown of these substances.

Glycol ethers are generally considered to be biodegradable under both aerobic and anaerobic conditions. santos.com Aerobic degradation typically proceeds through the oxidation of the terminal alcohol group, if present, to a carboxylic acid, followed by the cleavage of the ether linkage. nih.govnih.gov For a compound like this compound, which lacks a free hydroxyl group, initial attack may occur at one of the ether linkages.

Under anaerobic conditions, the degradation pathways of glycol ethers are less well-documented but are believed to involve different enzymatic processes. nih.govbohrium.com For polyethylene (B3416737) glycols (PEGs), a related class of compounds, anaerobic metabolism can occur via a process analogous to diol dehydratase activity. nih.gov

Several bacterial strains capable of degrading various glycol ethers have been isolated from environmental samples such as soil and activated sludge. nih.govutm.md Genera known to be involved in the breakdown of these compounds include Pseudomonas, Xanthobacter, and Rhodococcus. nih.govutm.md For instance, Pseudomonas sp. has been shown to assimilate diethylene glycol monomethyl, monoethyl, and monobutyl ethers. nih.gov Similarly, strains of Rhodococcus have demonstrated the ability to utilize 2-butoxyethanol as a sole carbon source. utm.md A microbial consortium isolated from soil was also found to be effective in degrading high concentrations of glycol-based products. osti.gov

Table 2: Microbial Strains Involved in the Degradation of Glycol Ethers

Microbial Strain Degraded Compound(s) Source of Isolation
Pseudomonas sp. 4-5-3 Diethylene glycol monomethyl, monoethyl, and monobutyl ethers Soil and activated sludge
Xanthobacter autotrophicus EC 1-2-1 Ethylene (B1197577) glycol monoethyl and monobutyl ethers Soil and activated sludge
Rhodococcus sp. VOC-5 2-butoxyethanol Not specified
Unclassified strain JD 4.1 2-butoxyethanol Not specified
Gordonia terrae BOE5 2-butoxyethanol, diethyl ether Forest soil, biotrickling filter, bioscrubber, activated sludge
Pseudomonas putida BOE100 2-butoxyethanol Forest soil, biotrickling filter, bioscrubber, activated sludge

The cleavage of the stable ether bond is a critical step in the biodegradation of glycol ethers. This process is catalyzed by specific enzymes known as etherases. In aerobic bacteria, the cleavage often follows an oxidative mechanism. nih.gov For example, the degradation of some ethers is initiated by monooxygenase enzymes, which hydroxylate the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal that spontaneously breaks down. nih.gov

In some fungi, extracellular peroxygenases have been shown to cleave a variety of ether bonds, including those in environmentally significant pollutants. nih.gov The mechanism of these enzymes involves the transfer of an oxygen atom from hydrogen peroxide to the substrate. nih.gov In the proteobacterium Sphingobium sp. SYK-6, a multi-enzyme system involving a Cα-dehydrogenase, a β-etherase, and a glutathione (B108866) lyase is responsible for the cleavage of β-O-4 aryl ether linkages in lignin, a complex natural polymer containing numerous ether bonds. rsc.org

Management and Mitigation Strategies for Environmental Impact

The management of environmental impact from this compound, like other glycol ethers, focuses on preventing its release into the environment, particularly into the atmosphere where it can contribute to air pollution. Strategies are centered around source reduction, engineering controls, and proper waste management. epa.gov

Source Reduction

Source reduction is the most effective approach and involves modifying processes or materials to reduce or eliminate the use of the substance. epa.gov

Substitution : Replacing this compound with safer, less volatile, or less photochemically reactive alternatives. The U.S. EPA provides resources like the Safer Chemical Ingredient List to help identify less hazardous substitutes. epa.gov

Process Modification : Altering production processes to minimize the need for solvents. This can include changing production schedules to reduce the frequency of equipment cleaning, which is a major source of solvent emissions. epa.gov

Product Reformulation : Changing the formulation of products like paints, coatings, and cleaners to reduce or eliminate their glycol ether content. epa.gov

Engineering Controls and Emission Management

When the use of this compound cannot be avoided, engineering controls are employed to capture or destroy emissions before they are released into the atmosphere.

Vapor Capture Systems : Installing local exhaust ventilation, hoods, or other capture systems at the point of emission.

Emission Treatment : Treating the captured, vapor-laden air stream using technologies such as activated carbon adsorption filters, which can effectively remove solvent fumes.

Enclosed Systems : Using closed containers and automated processes to prevent the evaporation and release of the solvent during use and transfer.

Operational Practices and Waste Management

Proper handling and disposal practices are crucial to prevent environmental releases.

Spill Prevention and Control : Implementing robust spill prevention plans and having containment measures, such as booms or barriers, readily available. Small spills can be cleaned up using inert absorbent materials.

Employee Training : Educating staff on the environmental risks and proper handling procedures for glycol ethers to minimize accidental releases.

Advanced Analytical and Spectroscopic Techniques for 1 Butoxy 2 Ethoxyethane Characterization

Chromatographic Separation and Quantification

Chromatographic techniques are fundamental for separating 1-Butoxy-2-ethoxyethane from complex matrices and accurately determining its concentration. Gas chromatography and high-performance liquid chromatography are the primary methods utilized for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like this compound. iarc.fr The development of a robust GC-MS method involves the careful optimization of several parameters to achieve efficient separation and sensitive detection.

Method Development: The process begins with the selection of an appropriate capillary column, typically with a non-polar or medium-polarity stationary phase, to effectively separate this compound from other components in the sample. The oven temperature program is then optimized to ensure good resolution of the analyte peak in a reasonable timeframe. srce.hr The carrier gas flow rate, injector temperature, and split ratio are also critical parameters that are adjusted to achieve optimal chromatographic performance. For mass spectrometric detection, the ion source temperature and electron ionization energy are set to produce a characteristic and reproducible fragmentation pattern of the this compound molecule. srce.hr

Validation: Once the method is developed, it undergoes a rigorous validation process to ensure its reliability and accuracy. srce.hr Key validation parameters include:

Linearity: A calibration curve is generated by analyzing a series of standards at different concentrations to demonstrate a linear relationship between the instrument response and the concentration of this compound.

Accuracy: The accuracy of the method is assessed by analyzing samples with known concentrations of the analyte and comparing the measured values to the true values.

Precision: Precision is evaluated by repeatedly analyzing a single sample to determine the degree of agreement among the individual measurements. This includes both intra-day and inter-day precision. srce.hr

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. researchgate.net

Specificity: The method's ability to selectively detect and quantify this compound in the presence of other potentially interfering compounds is verified. srce.hr

A typical GC-MS analysis for this compound would involve a full scan to identify the compound based on its mass spectrum, followed by selected ion monitoring (SIM) for accurate quantification. nih.gov

Table 1: Illustrative GC-MS Method Parameters for this compound Analysis
ParameterValue
Gas Chromatograph
ColumnDB-1 (30 m x 0.25 mm x 1.0 µm) or equivalent
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramInitial temp 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
Injection ModeSplitless
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Scan ModeFull Scan (m/z 35-400) and/or SIM

High-Performance Liquid Chromatography (HPLC) Techniques

While GC-MS is the more common technique for volatile compounds, High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of glycol ethers, particularly for less volatile derivatives or when analyzing complex aqueous samples. iarc.fr

For the analysis of this compound, a reversed-phase HPLC method would typically be used. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727). Detection can be achieved using a refractive index detector (RID) or, for enhanced sensitivity and specificity, a mass spectrometer (LC-MS). tdl.org In some cases, derivatization of the glycol ether may be necessary to improve its chromatographic retention or detectability. iarc.fr

Flame Ionization Detection (FID) and Electron Capture Detection (ECD) in Glycol Ether Analysis

Besides mass spectrometry, other detectors can be coupled with gas chromatography for the analysis of glycol ethers like this compound.

Flame Ionization Detection (FID): The Flame Ionization Detector (FID) is a widely used, robust, and sensitive detector for organic compounds. tdl.orgkeikaventures.com It is particularly effective for quantifying hydrocarbons and other compounds that produce ions when burned in a hydrogen-air flame. libretexts.org The response of the FID is generally proportional to the number of carbon atoms in the analyte, making it a reliable tool for quantitative analysis of glycol ethers following proper calibration. nih.gov Methods for analyzing various glycol ethers using GC-FID have been established, demonstrating its utility in this field. keikaventures.comnih.gov

Electron Capture Detection (ECD): The Electron Capture Detector (ECD) is a highly selective and sensitive detector that is particularly responsive to compounds containing electronegative atoms, such as halogens, nitro groups, and certain oxygen-containing compounds. scioninstruments.commeasurlabs.comairproducts.com.tw While not as universally applicable as FID for all glycol ethers, it can be advantageous for specific analyses where high sensitivity to certain derivatives or contaminants is required. scioninstruments.com The ECD operates by measuring the decrease in a constant electron current caused by the capture of electrons by the eluting analyte molecules. libretexts.orgchromatographyonline.com Its high selectivity makes it less prone to interference from co-eluting hydrocarbons. libretexts.org

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound, complementing the data obtained from chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in the characterization of this compound.

¹H NMR: The ¹H NMR spectrum of this compound provides information about the number of different types of protons, their chemical environment, and their proximity to one another. The spectrum would show distinct signals for the protons on the butyl and ethyl groups, with chemical shifts and splitting patterns characteristic of their positions relative to the ether oxygen atoms. docbrown.info

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info For this compound, distinct peaks would be observed for each carbon atom in the butoxy and ethoxy groups, with their chemical shifts influenced by the electronegativity of the adjacent oxygen atoms. docbrown.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
¹H NMR Predicted Chemical Shift (ppm) ¹³C NMR Predicted Chemical Shift (ppm)
CH₃ (ethoxy)~1.2CH₃ (ethoxy)~15
CH₃ (butoxy)~0.9CH₂ (ethoxy, O-CH₂)~67
CH₂ (ethoxy, O-CH₂)~3.5CH₂ (butoxy, O-CH₂)~70
CH₂ (ethoxy, -O-CH₂-CH₂-O-)~3.6CH₂ (butoxy, -O-CH₂-CH₂-)~32
CH₂ (butoxy, O-CH₂)~3.4CH₂ (butoxy, -CH₂-CH₃)~19
CH₂ (butoxy, -O-CH₂-CH₂-)~1.6CH₃ (butoxy)~14
CH₂ (butoxy, -CH₂-CH₃)~1.4

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. fiveable.memt.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C-O-C stretching vibrations of the ether linkages, typically found in the 1000-1300 cm⁻¹ region. fiveable.merockymountainlabs.com The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl (-OH) groups. The C-H stretching vibrations of the alkyl groups appear in the 2850-3000 cm⁻¹ range. docbrown.info

Raman Spectroscopy: Raman spectroscopy also provides information about the C-O-C and C-H vibrations. While C-O stretching is prominent in the IR spectrum, C-C backbone and symmetric vibrations are often more intense in the Raman spectrum. mt.com This technique can be particularly useful for analyzing samples in aqueous solutions, as water is a weak Raman scatterer. mt.com

Table 3: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibration TypeCharacteristic Frequency (cm⁻¹)
C-H (alkane)Stretch2850 - 3000
C-O (ether)Stretch1000 - 1300 (strong)

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. In electron ionization (EI) mass spectrometry, the this compound molecule (C₈H₁₈O₂) is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺), [C₈H₁₈O₂]⁺•. The molecular ion peak for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 146.23 g/mol . nih.gov

Due to the high energy of electron ionization, the molecular ion is often unstable and undergoes fragmentation. The fragmentation pattern is characteristic of the compound's structure and provides valuable information for its identification. For ethers, fragmentation typically involves the cleavage of C-O bonds and α-cleavage (cleavage of a C-C bond adjacent to an oxygen atom). docbrown.infolibretexts.org These cleavages result in the formation of smaller, stable carbocations and radicals. Only the charged fragments are detected by the mass spectrometer. savemyexams.com

The fragmentation of this compound is expected to proceed through several key pathways, leading to a series of characteristic fragment ions. The most abundant peaks in the mass spectrum often correspond to the most stable fragment ions.

Key Fragmentation Pathways:

α-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen atoms is a common pathway. For example, cleavage at the butoxy group can lead to the loss of a propyl radical (•CH₂CH₂CH₃) to form a stable oxonium ion at m/z 103.

C-O Bond Cleavage: The cleavage of the ether bonds results in the formation of alkyl or alkoxy ions. For instance, cleavage can produce a butyl cation ([C₄H₉]⁺) at m/z 57 or an ethoxyethyl cation ([C₂H₅OCH₂CH₂]⁺) at m/z 73.

Rearrangement Reactions: Hydrogen rearrangement reactions can also occur, leading to the formation of characteristic ions, such as the fragment at m/z 45, corresponding to the ethoxy oxonium ion [CH₃CH₂O]⁺.

The following table details the plausible fragment ions observed in the mass spectrum of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

m/z Ratio Proposed Fragment Ion Formula of Fragment
146 Molecular Ion [C₈H₁₈O₂]⁺•
117 Loss of ethyl group (•C₂H₅) [C₄H₉OCH₂CH₂O]⁺
103 Loss of propyl radical (•C₃H₇) [CH₂(O)CH₂CH₂OC₂H₅]⁺
89 Cleavage of O-CH₂ bond [C₄H₉O]⁺
73 Cleavage of C-O bond [CH₃CH₂OCH₂CH₂]⁺
57 Butyl cation [C₄H₉]⁺
45 Ethoxy cation [C₂H₅O]⁺

Advanced Hyphenated Techniques (e.g., API-MS, GC-FTIR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced analytical capabilities for the identification and quantification of compounds in complex mixtures.

Atmospheric Pressure Ionization Mass Spectrometry (API-MS)

Atmospheric Pressure Ionization (API) is a soft ionization technique that is often coupled with liquid chromatography (LC) or used for direct sample analysis. Unlike hard ionization methods like EI, API typically results in minimal fragmentation, producing an abundant protonated molecule [M+H]⁺ or other adducts. uni.lu This makes it highly effective for molecular weight determination. In situ API tandem mass spectrometry (API-MS/MS) has been successfully used to investigate the reaction products of glycol ethers similar in structure to this compound, such as diethylene glycol n-butyl ether. researchgate.netresearchgate.net This technique allows for the real-time monitoring of products, providing insights into degradation pathways and reaction kinetics. researchgate.net For this compound, API-MS would be valuable for quantifying the compound in liquid samples with high sensitivity and specificity.

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR)

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the specific identification power of infrared spectroscopy. spectra-analysis.com As components elute from the GC column, they are passed through a light pipe or deposited onto a cryogenic surface (solid deposition) within the FTIR spectrometer. spectra-analysis.com An infrared spectrum is then recorded for each separated component.

Since FTIR provides information about the functional groups present in a molecule, it can be used to unambiguously identify isomers that may produce similar mass spectra. spectra-analysis.com The performance of the technique relies on factors such as the efficient trapping of the analyte, which can be influenced by the volatility of the molecule and the deposition temperature. spectra-analysis.com While GC-MS is more common, GC-FTIR offers complementary data that is highly valuable for structural elucidation. The technique has been used in conjunction with GC/MS to characterize the complex degradation products of materials containing polyether linkages. researchgate.net

Sample Preparation and Matrix Effects in Diverse Analytical Samples

Sample Preparation

The accurate analysis of this compound in diverse matrices such as industrial products, environmental samples, or biological fluids requires meticulous sample preparation to remove interfering substances and bring the analyte into a suitable format for analysis. publications.gc.ca The specific preparation method depends on the sample matrix and the analytical technique being used.

Common preparation steps include:

Dilution: For concentrated samples, such as industrial solvent formulations, a simple dilution with a suitable organic solvent like methanol is often sufficient. publications.gc.ca

Extraction: For solid or aqueous samples, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be used to isolate and concentrate the analyte from the sample matrix.

Homogenization: Biological tissues may require homogenization to release the analyte before extraction. nih.gov

Internal Standard Spiking: To ensure accuracy and precision, a known amount of an internal standard, often an isotopically labeled version of the analyte (e.g., ¹³C-labeled), is added to the sample at the beginning of the preparation process. publications.gc.ca This helps to correct for analyte losses during preparation and for variations in instrument response. chromatographyonline.com

Filtration: After preparation, the sample is often filtered through a membrane filter (e.g., 0.2 µm or 0.45 µm) to remove particulate matter before injection into a chromatographic system. publications.gc.ca

Matrix Effects

In analytical chemistry, particularly in methods involving mass spectrometry, the "matrix" refers to all the components in a sample other than the analyte of interest. chromatographyonline.com These components can significantly interfere with the analysis, a phenomenon known as the matrix effect. researchgate.net When analyzing diverse samples, such as industrial wastewater, plasma, or soil extracts, co-eluting matrix components can affect the ionization efficiency of the analyte in the MS source, leading to either ion suppression or enhancement. nih.gov

This effect can compromise the accuracy and precision of quantitative analysis. nih.gov The extent of the matrix effect is highly dependent on the analyte, the complexity of the sample matrix, the sample preparation method, and the specific ionization source used. nih.gov For example, the matrix effect profile for a compound can vary significantly between different sample types like urine and wastewater. researchgate.net In some cases, matrix effects can even alter the chromatographic retention time of an analyte. nih.gov

To evaluate and compensate for matrix effects, several strategies are employed:

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is identical to the sample matrix to ensure that the standards and samples experience the same effect.

Use of Isotope-Labeled Internal Standards: As these standards have nearly identical chemical and physical properties to the analyte, they are affected by the matrix in the same way, allowing for reliable correction. chromatographyonline.com

Post-Column Infusion: This method is used to create a "matrix effect profile" by infusing a constant flow of the analyte into the detector while a blank matrix extract is injected, revealing time windows where ion suppression or enhancement occurs. researchgate.net

Computational Chemistry and Theoretical Modeling of 1 Butoxy 2 Ethoxyethane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are fundamental to determining the electronic structure and energetic properties of molecules like 1-Butoxy-2-ethoxyethane. ornl.gov Methods such as Density Functional Theory (DFT) and other ab initio approaches are employed to model the distribution of electrons and predict molecular properties. These calculations provide insights into the molecule's geometry, orbital energies, and charge distribution, which are crucial for understanding its reactivity. For instance, calculations can identify regions of high electron density, such as around the oxygen atoms, which are susceptible to electrophilic attack. researchgate.net

Understanding the chemical transformations of this compound requires the exploration of potential reaction pathways. Quantum chemical calculations are instrumental in mapping out the potential energy surface for a given reaction, identifying reactants, products, intermediates, and, crucially, transition states.

A primary degradation pathway for glycol ethers in the atmosphere is through reaction with hydroxyl (OH) radicals. nih.gov For this compound, this reaction would likely proceed via hydrogen atom abstraction. Computational models can be used to calculate the activation energy for the abstraction from each unique carbon atom in the molecule. The most favorable pathway is typically the one with the lowest activation energy barrier. For glycol ethers, H-atom abstraction is most likely to occur from the CH2 groups adjacent to the ether linkages. nih.gov

Table 1: Plausible Hydrogen Abstraction Sites in this compound and Likely Radical Intermediates

Site of H-Abstraction Resulting Radical Intermediate
C-H bond on the ethoxy group adjacent to oxygen 1-Butoxy-1-ethoxyethan-2-yl radical
C-H bond on the butoxy group adjacent to oxygen 1-(2-Ethoxyethoxy)butan-2-yl radical
C-H bond on the terminal methyl of the ethoxy group 2-(1-Butoxyethoxy)ethyl radical

Transition state theory is then applied to calculate the reaction rate constants. By locating the transition state structure—the highest point on the minimum energy path between reactant and product—and calculating its vibrational frequencies, chemists can estimate the kinetic feasibility of a reaction pathway. researchgate.net This analysis is vital for predicting which degradation reactions are most significant under specific environmental conditions.

Once a reaction pathway and its intermediates are identified, quantum chemistry can be used to calculate their thermochemical properties. These properties, including enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp), are essential for a complete understanding of the reaction's thermodynamics. chemeo.com

For the radical intermediates formed from this compound, these calculations would reveal their relative stabilities. For example, the radical formed by H-abstraction from a carbon adjacent to an ether oxygen is stabilized by resonance, making it a more likely intermediate. The calculated thermochemical data for these intermediates can be used in larger kinetic models to predict the distribution of final degradation products under atmospheric conditions.

Table 2: Key Thermochemical Properties of this compound (Isomer Dependent)

Property Value (for 1-tert-Butoxy-2-ethoxyethane) Unit Source
Enthalpy of Formation (hf) -481.64 kJ/mol Joback Method chemeo.com
Gibbs Free Energy of Formation (gf) -190.68 kJ/mol Joback Method chemeo.com
Enthalpy of Vaporization (hvap) 36.93 kJ/mol Joback Method chemeo.com

Note: Data for the specific isomer this compound is limited; the table presents calculated values for a related isomer to illustrate the types of data obtained.

Molecular Dynamics Simulations for Solute-Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly useful for investigating its behavior in solution, especially its interactions with water. These simulations model the forces between molecules and use classical mechanics to simulate their dynamic behavior. nih.gov

By placing a model of this compound in a simulated box of water molecules, researchers can observe how the solvent structures itself around the solute. Key insights from such simulations include:

Hydration Shells: Analyzing the radial distribution function (RDF) reveals the structure and density of water molecules in the immediate vicinity of the glycol ether. nih.gov

Hydrogen Bonding: MD simulations can quantify the number and lifetime of hydrogen bonds formed between the ether oxygens of this compound and surrounding water molecules. These interactions are critical to its water solubility. nih.govresearchgate.net

Conformational Changes: The flexibility of the alkyl and ether linkages allows this compound to adopt various conformations. MD simulations can explore the conformational landscape of the molecule in an aqueous environment and determine the most populated states. chemrxiv.org

These simulations provide a microscopic view that helps explain macroscopic properties like solubility, viscosity, and diffusion coefficients. For example, studies on related poly(glycidyl ether)s have used MD to understand their temperature-responsive behavior in water, linking it to changes in the water-solvation shells around the alkyl groups. nih.gov

Structure-Activity Relationship (SAR) Studies for Chemical Behavior and Environmental Fate

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its physical, chemical, or biological activity. For this compound, SAR models can be used to predict its behavior and potential environmental impact based on its structural features and physicochemical properties.

A key parameter in environmental SAR is the octanol-water partition coefficient (logP), which describes a chemical's hydrophobicity. For glycol ethers, hydrophobicity has been shown to play an important role in their toxicological profiles. nih.gov A higher logP value can indicate a greater potential for bioaccumulation. The logP for 1-tert-Butoxy-2-ethoxyethane has been calculated to be 1.838, suggesting a moderate level of hydrophobicity. chemeo.com

SAR models can also be applied to predict other properties relevant to environmental fate:

Biodegradability: The presence of ether linkages can affect the rate of biodegradation. SARs can estimate the likelihood of microbial degradation based on molecular size and branching.

Soil Mobility: Properties like water solubility and the organic carbon-water (B12546825) partition coefficient (Koc), which can be estimated using SARs, are used to predict how readily a chemical will move through soil.

Toxicity: SARs for toxicity in glycol ethers have been developed, linking molecular descriptors to endpoints like developmental toxicity. nih.gov These studies help in assessing the potential risks of related compounds without extensive animal testing.

Predictive Modeling for Atmospheric Reactivity and Degradation Products

Predictive models are essential for estimating the atmospheric lifetime and degradation pathways of volatile organic compounds (VOCs) like this compound. The primary removal mechanism for glycol ethers in the troposphere is reaction with the hydroxyl (OH) radical. nih.gov

Once the initial radical is formed, predictive models can map out the subsequent reaction cascade. In the presence of oxygen (O2), the initial alkyl radical will rapidly form a peroxy radical (RO2). This peroxy radical can then react with nitric oxide (NO) or other peroxy radicals, leading to a variety of degradation products.

Table 3: Predicted Atmospheric Degradation Products of this compound

Precursor Radical Location Subsequent Reactions Major Predicted Products
Alpha to ethoxy oxygen Addition of O2, reaction with NO Butyl formate, Ethoxyacetaldehyde, other fragmented aldehydes

These models, which combine quantum chemical calculations of reaction rates with atmospheric chemistry mechanisms, predict that the atmospheric degradation of this compound will lead to the formation of smaller aldehydes and esters. nih.gov This information is critical for assessing the potential of this compound to contribute to the formation of photochemical smog and secondary organic aerosols.

Emerging Research Themes and Future Directions in 1 Butoxy 2 Ethoxyethane Research

Development of Green Chemistry Principles in Synthesis and Application

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices, and the synthesis and application of 1-Butoxy-2-ethoxyethane are no exception. Future research is anticipated to focus on minimizing the environmental footprint associated with its production and use.

Key research thrusts in the green synthesis of ethers, which are applicable to this compound, include the use of sustainable catalysts and the reduction of hazardous waste. alfa-chemistry.com Innovations such as heterogeneous catalysis, sonochemical methods, and microwave-assisted reactions are being explored to improve energy efficiency and minimize the use of harmful solvents. alfa-chemistry.com For instance, catalytic Williamson ether synthesis (CWES) at high temperatures presents a promising "green" alternative, potentially allowing the use of less reactive, and less toxic, alkylating agents and avoiding the production of salt byproducts. acs.orgresearchgate.netcapes.gov.br The application of these principles could lead to more ecologically and economically favorable production routes for this compound.

Another significant area of development is the use of renewable feedstocks. Research into bio-based routes to the alcohol precursors of this compound could significantly reduce its lifecycle carbon footprint.

In its applications, the trend is towards its use in more environmentally friendly formulations, such as water-based paints and coatings, where it can serve as a coalescing agent and viscosity modifier with reduced volatile organic compound (VOC) emissions. v-mr.bizglycol-ethers.eu

Green Chemistry ApproachPotential Application in this compound LifecycleAnticipated Benefits
Catalysis Utilization of heterogeneous or biocatalysts in synthesis. alfa-chemistry.comIncreased reaction efficiency, reduced energy consumption, easier catalyst separation and recycling.
Alternative Energy Sources Microwave-assisted and sonochemical synthesis methods. alfa-chemistry.comFaster reaction times, improved yields, and reduced energy usage.
Renewable Feedstocks Synthesis from bio-derived butanol and ethanol.Reduced reliance on fossil fuels and a lower carbon footprint.
Benign Solvents Use in water-borne coatings and cleaning formulations. v-mr.bizglycol-ethers.euLower VOC emissions and reduced human and environmental exposure to hazardous solvents.

Novel Applications in High-Performance Materials and Niche Technologies

The unique combination of ether and alcohol functionalities in glycol ethers, along with their solvency characteristics, makes them attractive for a range of high-performance applications. Future research is likely to explore the incorporation of this compound and similar structures into advanced materials.

One promising area is in the development of specialty polymers. Functionalized glycol ethers can be used as monomers or cross-linking agents to create polymers with tailored properties. nbinno.comrsc.org For example, the introduction of reactive groups onto the glycol ether backbone can allow for its integration into polymer matrices, potentially enhancing flexibility, thermal stability, or other desirable characteristics. rsc.orguni-mainz.de Research into multifunctional poly(ethylene glycol)s (PEGs) has shown that copolymerization with functional epoxide monomers can yield materials with tunable properties, a concept that could be extended to structures like this compound. uni-mainz.de

In the realm of niche technologies, glycol ethers are finding use in the electronics industry for applications such as in the formulation of photoresists and as cleaning agents in semiconductor manufacturing. v-mr.bizglycol-ethers.eu The specific properties of this compound, such as its boiling point and solvency, may make it suitable for specialized electronic applications.

Furthermore, the potential for tailored glycol ether blends to be developed for specific markets like aerospace and specialized coatings is an active area of innovation. v-mr.biz "Smart" solvent systems that respond to external stimuli like temperature or pH are also on the horizon, opening up new possibilities for high-tech applications. v-mr.biz

Potential Application AreaRole of this compoundDesired Properties and Research Focus
Specialty Polymers Monomer or functional additive. nbinno.comrsc.orgTailoring of polymer properties such as flexibility, thermal stability, and solubility.
Advanced Coatings Coalescing agent or solvent in high-performance coatings. tpiohio.comImproved film formation, flow, and leveling properties; low VOC formulations.
Electronics Manufacturing Component in photoresist formulations or precision cleaning solvent. v-mr.bizglycol-ethers.euHigh purity, specific solvency characteristics, and controlled evaporation rates.
"Smart" Materials Responsive solvent systems. v-mr.bizDevelopment of formulations that change properties in response to environmental cues.

Advanced Remediation and Environmental Management Strategies

With the increasing use of glycol ethers, the development of effective strategies for their remediation and environmental management is crucial. Future research will likely focus on more efficient and sustainable methods for treating contaminated soil and water.

Bioremediation has emerged as a promising approach for the cleanup of sites contaminated with glycol ethers. google.com This process utilizes microorganisms that can degrade these compounds into less harmful substances. nih.gov Research is ongoing to isolate and cultivate microbial consortia with high efficiency for degrading specific glycol ethers, including those with more complex structures like this compound. google.comnih.gov The biodegradation of some glycol ethers has been shown to occur in various soil types under aerobic conditions. oup.com However, the formation of toxic metabolites during biodegradation is a concern that requires careful management. wur.nlnih.gov

Advanced oxidation processes (AOPs), such as the use of ozone, hydrogen peroxide, or UV light, represent another area of active research for the degradation of recalcitrant organic pollutants like glycol ethers. nih.gov These methods can be highly effective in breaking down the chemical structure of these compounds.

Phytoremediation, the use of plants to remove pollutants from the environment, is also being explored as a low-cost and environmentally friendly option for managing ether-contaminated sites.

Remediation StrategyMechanism of ActionResearch and Development Focus
Bioremediation Microbial degradation of the glycol ether molecule. google.comnih.govIsolation and optimization of microbial strains, understanding degradation pathways, and addressing the formation of toxic intermediates. wur.nlnih.gov
Advanced Oxidation Processes (AOPs) Chemical oxidation using highly reactive species. nih.govImproving the efficiency and cost-effectiveness of AOPs for glycol ether degradation.
Phytoremediation Uptake and metabolism of the compound by plants.Identifying suitable plant species and enhancing their degradation capabilities through genetic engineering.
Integrated Approaches Combination of different remediation techniques.Developing synergistic treatment trains for more effective and complete site cleanup.

Methodological Advancements in Ecotoxicological and Exposure Assessment

A more nuanced understanding of the potential environmental and health impacts of this compound requires advancements in ecotoxicological and exposure assessment methodologies.

Quantitative Structure-Activity Relationship (QSAR) models are becoming increasingly important tools for predicting the toxicity of chemicals based on their molecular structure. tandfonline.comscilit.comtandfonline.comnih.govnih.gov The development of robust QSAR models for glycol ethers can help in prioritizing chemicals for further testing and in understanding the structural features that contribute to toxicity. tandfonline.comscilit.comtandfonline.comnih.govnih.gov These models can be used to estimate both adult and developmental toxicity. tandfonline.comscilit.comtandfonline.comnih.gov

In the area of exposure assessment, biomonitoring is a key tool. The analysis of metabolites in biological fluids, such as urine, can provide a more accurate measure of an individual's total exposure to a chemical from all sources. who.intecetoc.orgnih.gov For many glycol ethers, the corresponding alkoxyacetic acid is a key urinary biomarker. who.int Future research will likely focus on developing and validating specific biomarkers for this compound exposure.

In vitro toxicity testing methods are also gaining prominence as a way to reduce reliance on animal testing. wur.nloup.com The use of human induced pluripotent stem cell (iPSC)-derived cells, such as cardiomyocytes and hepatocytes, in high-content screening assays is a promising approach for categorizing the toxicity of glycol ethers. fujifilmcdi.com

Assessment MethodologyDescriptionFuture Directions for this compound
QSAR Modeling Computational models that predict toxicity based on chemical structure. tandfonline.comscilit.comtandfonline.comnih.govnih.govDevelopment of specific QSARs for longer-chain glycol ethers to predict ecotoxicological endpoints.
Biomonitoring Measurement of the chemical or its metabolites in biological samples. who.intecetoc.orgnih.govIdentification and validation of specific urinary metabolites of this compound as biomarkers of exposure.
In Vitro Toxicology Use of cell-based assays to assess toxicity. wur.nloup.comApplication of high-content screening and organ-on-a-chip technologies to investigate the potential toxicity of this compound on various cell types.
Physiologically Based Kinetic (PBK) Modeling Mathematical models that simulate the absorption, distribution, metabolism, and excretion of chemicals. wur.nloup.comDevelopment of PBK models for this compound to extrapolate from in vitro data to in vivo effects and to predict human dose-response curves. wur.nloup.com

Interdisciplinary Research Integrating Chemical Science with Environmental and Biological Systems

Addressing the complex questions surrounding the lifecycle and impacts of this compound will require a highly interdisciplinary research approach. The integration of chemical sciences with environmental and biological systems is essential for a comprehensive understanding.

Systems biology and toxicology, for example, involve the study of how chemicals perturb biological systems at multiple levels, from gene and protein expression to toxicological outcomes. nih.gov Applying these approaches to this compound could provide a deeper understanding of its mechanisms of toxicity. nih.gov

The combination of environmental chemistry and microbiology will be crucial for optimizing bioremediation strategies. Understanding the environmental fate and transport of this compound, coupled with knowledge of the metabolic pathways in degrading microorganisms, will lead to more effective cleanup technologies.

Furthermore, the collaboration between materials scientists and toxicologists is necessary for the development of safer and more sustainable high-performance materials. By considering the potential toxicological profile of new materials incorporating this compound early in the design phase, it is possible to innovate more responsibly.

The study of propylene (B89431) glycol ethers, which are often considered less toxic alternatives to ethylene (B1197577) glycol ethers, provides a valuable framework for this interdisciplinary approach. biorxiv.org Research on the metabolism and potential neurotoxicity of these alternatives, using advanced models like human BrainSpheres, highlights the importance of integrating advanced biological models into chemical safety assessments. biorxiv.org

This integrated approach, which combines predictive modeling, advanced analytical techniques, and a deep understanding of biological and environmental processes, will be key to ensuring the responsible and sustainable use of this compound in the future.

Q & A

Basic Question

  • NMR spectroscopy : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C chemical shifts (e.g., ethoxy/butoxy group signals) .
  • FT-IR spectroscopy : Identify functional groups (C-O-C stretch at ~1100 cm⁻¹) .
  • Mass spectrometry (MS) : Validate molecular weight (174.28 g/mol) and detect fragmentation patterns .

How can synthesis yield be optimized for this compound under varying catalytic conditions?

Advanced Question

  • Catalyst screening : Test alkali metal hydroxides (e.g., NaOH) vs. phase-transfer catalysts for Williamson ether synthesis efficiency .
  • Solvent selection : Use polar aprotic solvents (e.g., THF) to enhance nucleophilic substitution kinetics .
  • Reaction monitoring : Track intermediates via TLC or in-situ IR to adjust reaction time/temperature .

What factors influence the stability of this compound under storage or reactive conditions?

Advanced Question

  • pH sensitivity : Avoid strong acids/bases to prevent ether cleavage; maintain neutral conditions .
  • Oxidative stability : Store under inert gas (N2/Ar) to minimize peroxide formation .
  • Thermal degradation : DSC/TGA analysis can identify decomposition thresholds (~413–502 K) .

How can computational modeling predict solvent interactions or reactivity of this compound?

Advanced Question

  • DFT calculations : Optimize geometry and electron density maps (e.g., via Gaussian) to assess nucleophilic sites .
  • Molecular dynamics (MD) : Simulate solvent-solute interactions (e.g., with water or alcohols) to predict solubility .
  • QSAR models : Corrate structural descriptors (e.g., logP) with toxicity endpoints for risk assessment .

What environmental impact assessments are needed for this compound in research workflows?

Basic Question

  • Ecotoxicity testing : Use Daphnia magna or algae assays to evaluate aquatic toxicity (data currently lacking) .
  • Biodegradation studies : Monitor microbial degradation pathways via HPLC or CO2 evolution tests .
  • Regulatory compliance : Align with REACH guidelines for hazard communication and disposal .

Notes

  • Data Gaps : Toxicity, ecotoxicity, and long-term stability data are incomplete, necessitating further study .
  • Methodological Rigor : Cross-validation of experimental and computational data is critical for reproducibility .
  • Ethical Compliance : Adhere to institutional safety protocols and ethical review for hazardous material use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.